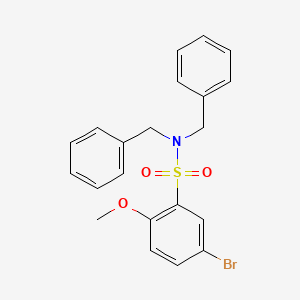![molecular formula C24H23FN2O4 B2563482 1-(2-Fluorophényl)-7-méthyl-2-(2-morpholinoéthyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-39-3](/img/structure/B2563482.png)
1-(2-Fluorophényl)-7-méthyl-2-(2-morpholinoéthyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticonvulsivante
Le cycle pyrrolidine, en particulier lorsqu'il est substitué par un groupe sec-butyle non aromatique, a été associé à des propriétés anticonvulsivantes . Les chercheurs ont exploré les dérivés de ce composé pour améliorer son efficacité dans le traitement de l'épilepsie et des troubles associés.
Inhibiteurs compétitifs de l'acide potassium (P-CAB)
En découverte de médicaments, les dérivés du pyrrole ont été étudiés comme P-CAB potentiels. Ces composés visent à inhiber la sécrétion d'acide gastrique en ciblant la pompe à protons (H+/K±ATPase) dans la muqueuse gastrique. La synthèse de dérivés du pyrrole avec un faible log D et des valeurs élevées d'efficacité de lipophilie du ligand (LLE) a été un objectif dans ce contexte .
Stratégies de synthèse et construction cyclique
Les chercheurs ont employé diverses stratégies de synthèse pour accéder aux composés à base de pyrrolidine. Celles-ci comprennent :
- Fonctionnalisation des cycles pyrrolidine préformés : par exemple, les dérivés de proline ont été explorés, en tirant parti de la stéréogénicité des carbones pour obtenir des profils biologiques distincts .
Stéréochimie et activité biologique
L'orientation spatiale des substituants sur le cycle pyrrolidine influence considérablement le profil biologique des candidats médicaments. Différents stéréoisomères peuvent présenter des modes de liaison variables aux protéines énantiosélectives, affectant leur efficacité et leur sécurité globales .
Molécules bioactives avec sélectivité cible
Les chercheurs ont rapporté des molécules bioactives contenant le cycle pyrrolidine et ses dérivés. Il s'agit notamment des pyrrolizines, de la pyrrolidine-2-one et des pyrrolidine-2,5-diones. L'étude de leurs propriétés pharmacologiques et de leur sélectivité contre des cibles spécifiques est un domaine d'intérêt continu .
Études de relation structure-activité (SAR)
Comprendre comment les modifications structurelles impactent l'activité biologique est essentiel. En comparant les paramètres physicochimiques de la pyrrolidine à d'autres échafaudages apparentés (tels que les pyrroles aromatiques et les cyclopentanes), les chercheurs peuvent découvrir des tendances SAR et optimiser la conception des médicaments .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-15-6-7-19-17(14-15)22(28)20-21(16-4-2-3-5-18(16)25)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLITUMVQMTION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
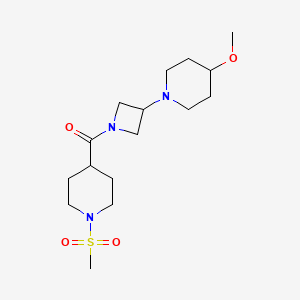

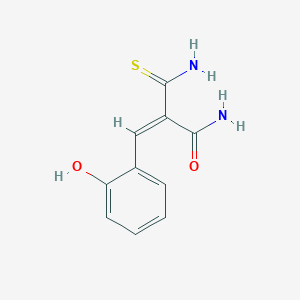
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)
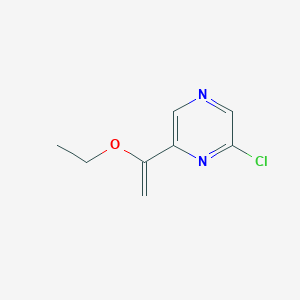
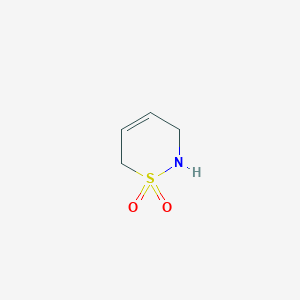
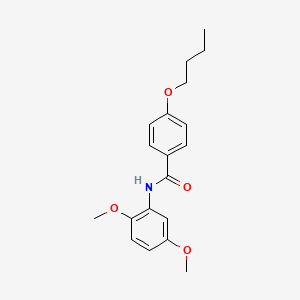
![1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2563413.png)
![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)
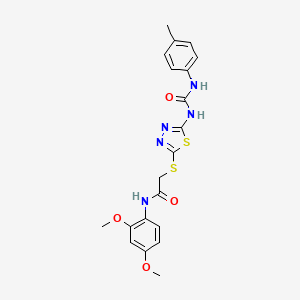
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)
